3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one is a complex organic compound that features a benzodiazole ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole ring, followed by the introduction of the thiophene and oxadiazole rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The benzodiazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents, organometallic reagents, and catalysts like palladium or copper complexes.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
The compound could be investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid
- 1H,1’H-5,5’-bibenzo[d][1,2,3]triazole
- 2-(2H-1,2,3-benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one
Uniqueness
The uniqueness of 3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one lies in its combination of three distinct heterocyclic rings, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c26-18(8-7-17-21-14-4-1-2-5-15(14)22-17)25-10-9-13(12-25)19-23-20(27-24-19)16-6-3-11-28-16/h1-6,11,13H,7-10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFQYCOLWXJWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CCC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.